5-Hydrazinylquinoline
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Overview
Description
5-Hydrazinylquinoline is an organic compound with the molecular formula C9H9N3. It is a derivative of quinoline, where a hydrazine group is attached to the fifth position of the quinoline ring.
Mechanism of Action
Target of Action
5-Hydrazinylquinoline is a quinoline-based compound that has been studied for its potential antitubercular activities . The primary target of this compound is Mycobacterium tuberculosis enoyl reductase (INHA) , an enzyme crucial for the survival of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). INHA is involved in the synthesis of mycolic acids, which are key components of the bacterial cell wall and contribute to the bacteria’s resistance to many antibiotics.
Mode of Action
It is believed to interact with its target, inha, inhibiting its function and thereby disrupting the synthesis of mycolic acids . This disruption weakens the bacterial cell wall, making the bacteria more susceptible to the immune system and other drugs.
Biochemical Pathways
The inhibition of INHA affects the fatty acid synthesis II (FAS-II) pathway, which is responsible for the elongation of mycolic acids . The downstream effects of this disruption can lead to the death of the bacteria, as the integrity of the cell wall is compromised.
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, have been predicted using QikProp software . .
Result of Action
The result of this compound’s action is the inhibition of mycolic acid synthesis, leading to a weakened bacterial cell wall and potentially the death of the Mycobacterium tuberculosis bacteria . This could result in the alleviation of TB symptoms and the clearance of the infection.
Biochemical Analysis
Biochemical Properties
It is known that quinones, a class of compounds related to 5-Hydrazinylquinoline, are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules, but specific interactions need to be further investigated.
Cellular Effects
Given its structural similarity to quinones, it may influence cell function through its redox properties
Molecular Mechanism
As a quinone-related compound, it may exert its effects at the molecular level through redox cycling and binding interactions with biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazinylquinoline typically involves the reaction of quinoline derivatives with hydrazine. One common method is the reaction of 5-chloroquinoline with hydrazine hydrate under reflux conditions. The reaction proceeds as follows: [ \text{C}_9\text{H}_6\text{ClN} + \text{N}_2\text{H}_4 \rightarrow \text{C}_9\text{H}_9\text{N}_3 + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 5-Hydrazinylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives with different functional groups.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
5-Hydrazinylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers.
Comparison with Similar Compounds
5-Aminoquinoline: Similar in structure but with an amino group instead of a hydrazine group.
5-Nitroquinoline: Contains a nitro group at the fifth position.
5-Chloroquinoline: Has a chlorine atom at the fifth position.
Uniqueness: 5-Hydrazinylquinoline is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
quinolin-5-ylhydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-12-9-5-1-4-8-7(9)3-2-6-11-8/h1-6,12H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKWEHGEHPCODG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30409461 |
Source
|
Record name | 5-hydrazinylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30409461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15793-79-0 |
Source
|
Record name | 5-hydrazinylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30409461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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